meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane
Brand Name: Vulcanchem
CAS No.: 1439904-16-1
VCID: VC7472007
InChI: InChI=1S/C4H2Br2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H/t1-,2+
SMILES: C(C(C(F)(F)F)Br)(C(F)(F)F)Br
Molecular Formula: C4H2Br2F6
Molecular Weight: 323.858

meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane

CAS No.: 1439904-16-1

Cat. No.: VC7472007

Molecular Formula: C4H2Br2F6

Molecular Weight: 323.858

* For research use only. Not for human or veterinary use.

meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane - 1439904-16-1

Specification

CAS No. 1439904-16-1
Molecular Formula C4H2Br2F6
Molecular Weight 323.858
IUPAC Name (2S,3R)-2,3-dibromo-1,1,1,4,4,4-hexafluorobutane
Standard InChI InChI=1S/C4H2Br2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H/t1-,2+
Standard InChI Key CLDAABVXWZWULA-XIXRPRMCSA-N
SMILES C(C(C(F)(F)F)Br)(C(F)(F)F)Br

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane features a four-carbon backbone with bromine atoms at the second and third positions and trifluoromethyl (CF3\text{CF}_3) groups at both termini. The meso designation arises from its stereochemistry: the molecule possesses two stereocenters (C2 and C3) but is achiral due to an internal plane of symmetry. This configuration is confirmed by its IUPAC name, (2S,3R)2,3 (2S,3R)-2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, and its InChIKey (CLDAABVXWZWULA-XIXRPRMCSA-N) .

Key Structural Data:

PropertyValueSource
Molecular FormulaC4H2Br2F6\text{C}_4\text{H}_2\text{Br}_2\text{F}_6
Molecular Weight323.86 g/mol
Density1.8 g/cm³
Boiling Point62°C at 300 mmHg

The compound’s SMILES string (C([C@H](Br)C(F)(F)F)([C@H](Br)C(F)(F)F)\text{C}([\text{C@H}](\text{Br})\text{C}(\text{F})(\text{F})\text{F})([\text{C@H}](\text{Br})\text{C}(\text{F})(\text{F})\text{F})) highlights its stereochemistry, while its XLogP3 value (3.7) suggests moderate hydrophobicity .

Spectroscopic and Computational Insights

  • NMR: The 1H^1\text{H} NMR spectrum is simplified due to symmetry, with equivalent protons on C1 and C4.

  • IR: Strong absorptions for C-F (1100–1200 cm1^{-1}) and C-Br (500–600 cm1^{-1}) bonds are expected.

  • Computational Modeling: Density functional theory (DFT) studies predict a staggered conformation minimizing steric clashes between bromine and fluorine atoms .

Synthesis Methods and Reaction Mechanisms

Halogenation of Hexafluorobutane

A primary synthesis route involves the bromination of 1,1,1,4,4,4-hexafluorobutane using molecular bromine (Br2\text{Br}_2) in a nonpolar solvent (e.g., CCl4\text{CCl}_4) under controlled conditions. The reaction proceeds via a radical mechanism initiated by UV light or heat, favoring vicinal dibromide formation due to the stability of the intermediate allylic radical .

CF3CH2CH2CF3+2Br2Δ or hνCF3CHBrCHBrCF3+2HBr\text{CF}_3\text{CH}_2\text{CH}_2\text{CF}_3 + 2 \text{Br}_2 \xrightarrow{\Delta \text{ or } h\nu} \text{CF}_3\text{CHBrCHBrCF}_3 + 2 \text{HBr}

Addition to Hexafluorobutene

An alternative method employs the bromination of (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene. This anti-addition follows a concerted mechanism, yielding the meso diastereomer exclusively due to steric hindrance from the CF3\text{CF}_3 groups .

Chemical Reactivity and Mechanistic Pathways

Nucleophilic Substitution

The vicinal dibromide structure renders the compound susceptible to nucleophilic attack. For example, reaction with potassium iodide (KI\text{KI}) in acetone proceeds via an SN2S_N2 mechanism, producing 1,1,1,4,4,4-hexafluoro-2,3-diiodobutane:

CF3CHBrCHBrCF3+2KICF3CHICHICF3+2KBr\text{CF}_3\text{CHBrCHBrCF}_3 + 2 \text{KI} \rightarrow \text{CF}_3\text{CHICHICF}_3 + 2 \text{KBr}

Elimination Reactions

Under basic conditions (e.g., KOH/EtOH\text{KOH}/\text{EtOH}), dehydrohalogenation occurs, forming 1,1,1,4,4,4-hexafluorobut-2-ene. This reaction proceeds via an E2 mechanism, with anti-periplanar geometry of the leaving groups.

Applications in Research and Industry

Fluorinated Polymer Synthesis

The compound serves as a monomer in the production of fluorinated elastomers, which exhibit exceptional chemical and thermal resistance. Copolymerization with tetrafluoroethylene (C2F4\text{C}_2\text{F}_4) enhances material properties for aerospace and automotive applications.

Pharmaceutical Intermediates

Its bromine atoms act as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl compounds with fluorinated side chains. These motifs are prevalent in kinase inhibitors and antiviral agents .

Hazard SymbolRisk CodesSafety Measures
Xi36/37/38 (Irritant)S26: Rinse eyes immediately; S36/37/39: Use PPE

Environmental Considerations

The compound’s high stability raises concerns about bioaccumulation. Disposal via incineration with scrubbing systems is recommended to prevent hydrobromic acid (HBr\text{HBr}) emissions .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaBoiling Point (°C)Reactivity Notes
meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutaneC4H2Br2F6\text{C}_4\text{H}_2\text{Br}_2\text{F}_662 (300 mmHg)High electrophilicity due to CF3\text{CF}_3 groups
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutaneC4H2Cl2F6\text{C}_4\text{H}_2\text{Cl}_2\text{F}_645 (760 mmHg)Faster substitution due to Cl’s smaller size
1,2-DibromohexafluoropropaneC3H2Br2F6\text{C}_3\text{H}_2\text{Br}_2\text{F}_678 (760 mmHg)Less steric hindrance, higher volatility

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